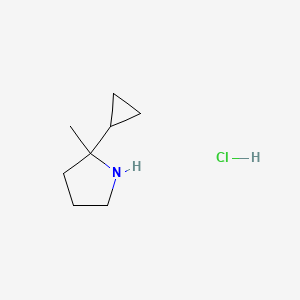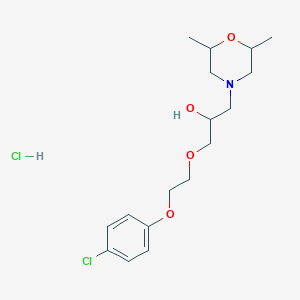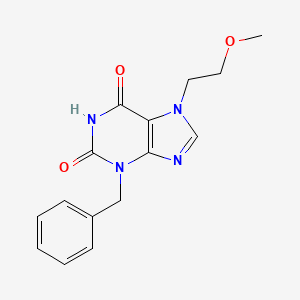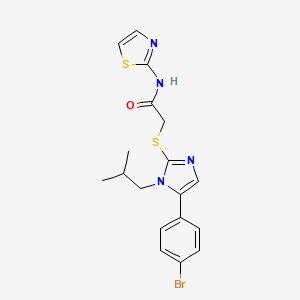![molecular formula C22H15ClN4O2 B3018993 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide CAS No. 1444150-29-1](/img/structure/B3018993.png)
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of protein kinase activity, modulation of gene expression, and interference with cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, reduce the production of reactive oxygen species, and inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in inflammation and cancer. In addition, this compound has been shown to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has several advantages for lab experiments. The compound is stable, and its synthesis is relatively straightforward. It has also been shown to have low toxicity in various preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in various disease conditions. Finally, the development of novel analogs of the compound with improved pharmacokinetic properties and therapeutic efficacy is also an area of interest.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various disease conditions. Its mechanism of action and specific molecular targets are yet to be fully elucidated, and further preclinical studies are needed to determine its safety and efficacy. The development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy is also an area of interest.
Métodos De Síntesis
The synthesis of 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide involves a multi-step process that includes the reaction of 3-amino-4-chloroaniline with 4-pyridinecarboxylic acid, followed by the cyclization of the resulting intermediate with phosgene. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has shown potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-chloro-N-[3-(pyridine-4-carbonylamino)phenyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2/c23-20-18-7-2-1-4-15(18)12-19(27-20)22(29)26-17-6-3-5-16(13-17)25-21(28)14-8-10-24-11-9-14/h1-13H,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLITXPNKYUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)


![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)
